molecular formula C10H11F6N3O5S B6184479 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) CAS No. 2624135-88-0

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid)

Cat. No. B6184479
CAS RN: 2624135-88-0
M. Wt: 399.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) (BTA) is a novel small molecule that has recently been developed and studied for its potential applications in a wide range of scientific and medical fields. BTA is a derivative of azetidine, a cyclic amine, and is composed of two trifluoroacetic acid groups and an amino-substituted thiazole ring. This molecule has a wide range of properties that make it a promising candidate for use in drug development, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been studied for its potential applications in a variety of scientific and medical fields. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been investigated for its potential use in drug development, medicinal chemistry, and biochemistry.

Mechanism of Action

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) acts as an inhibitor of the enzymes MAO and acetylcholinesterase. When 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) binds to MAO, it prevents the enzyme from breaking down neurotransmitters, resulting in increased levels of these neurotransmitters in the brain. Additionally, when 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been shown to have a number of biochemical and physiological effects. In animal models, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been shown to increase levels of the neurotransmitters serotonin, norepinephrine, and dopamine. Additionally, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been shown to increase levels of the neurotransmitter acetylcholine in the brain. In addition to these effects, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) is a relatively small molecule, making it easy to work with in laboratory settings. However, one limitation of using 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) in lab experiments is that it is not water-soluble, which can make it difficult to work with in some situations.

Future Directions

There are a number of potential future directions for research with 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid). One potential direction is to investigate the effects of 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) on other neurotransmitters and enzymes in the brain. Additionally, further research could be conducted to investigate the potential therapeutic effects of 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) in humans. Additionally, further research could be conducted to investigate the potential applications of 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) in drug development, medicinal chemistry, and biochemistry. Finally, further research could be conducted to investigate the potential toxicological effects of 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) in humans.

Synthesis Methods

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) is synthesized through a two-step process. In the first step, the thiazole ring is formed from the reaction of 2-amino-1,3-thiazole-5-carboxaldehyde with anhydrous hydrogen chloride in anhydrous methanol. In the second step, the trifluoroacetic acid groups are added to the thiazole ring by reacting it with trifluoroacetic anhydride in the presence of pyridine. This reaction yields the desired product, 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid) involves the reaction of 2-amino-1,3-thiazole with epichlorohydrin to form 3-(2-chloro-1,3-thiazol-5-yl)oxirane. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-chloro-1,3-thiazol-5-yl)oxiran-2-ylhydroxylamine. The final step involves the reaction of this intermediate with trifluoroacetic acid to form the desired compound.", "Starting Materials": [ "2-amino-1,3-thiazole", "epichlorohydrin", "hydroxylamine hydrochloride", "trifluoroacetic acid" ], "Reaction": [ "2-amino-1,3-thiazole + epichlorohydrin -> 3-(2-chloro-1,3-thiazol-5-yl)oxirane", "3-(2-chloro-1,3-thiazol-5-yl)oxirane + hydroxylamine hydrochloride -> 3-(2-chloro-1,3-thiazol-5-yl)oxiran-2-ylhydroxylamine", "3-(2-chloro-1,3-thiazol-5-yl)oxiran-2-ylhydroxylamine + trifluoroacetic acid -> 3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol, bis(trifluoroacetic acid)" ] }

CAS RN

2624135-88-0

Molecular Formula

C10H11F6N3O5S

Molecular Weight

399.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.